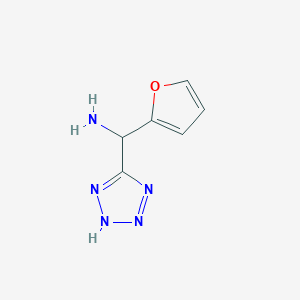

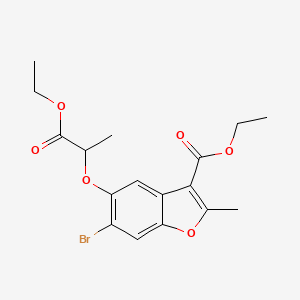

furan-2-yl(2H-tetrazol-5-yl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Eco-Friendly Corrosion Inhibitor

Amino acid compounds including derivatives of furan-2-yl methanamine have been synthesized and investigated as eco-friendly corrosion inhibitors for N80 steel in HCl solutions. These studies utilized electrochemical techniques to demonstrate the compounds' effectiveness in reducing corrosion, with the adsorption of inhibitors on the steel surface adhering to the Langmuir adsorption isotherm. The surface morphology of the inhibited steel specimens was characterized using Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM), showing significant protection against corrosion (Yadav, Sarkar, & Purkait, 2015).

Antiprotozoal Agents

Derivatives of furan-2-yl have been synthesized and tested for their antiprotozoal properties, showing significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum. These compounds demonstrated strong DNA affinities and showed excellent antiprotozoal activity, with some compounds providing cures in mouse models of trypanosomal infection. The research highlights the potential of these compounds as new treatments for protozoal diseases (Ismail et al., 2004).

Synthesis of Heterocyclic Compounds

Furan-2-yl(phenyl)methanol derivatives have been utilized in the synthesis of heterocyclic compounds such as 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This synthesis is facilitated by an aza-Piancatelli rearrangement/Michael reaction catalyzed by In(OTf)3, showcasing a method for producing compounds with potential applications in medicinal chemistry and material science (Reddy et al., 2012).

Anticancer Activity

Palladium (Pd) II and platinum (Pt) II complexes based on pyrrole Schiff bases, including furan-2-yl methanamine derivatives, have been synthesized and characterized for their anticancer activity. The research explored the complexes' interactions with DNA and their cytotoxic effects against various cancer cell lines, providing insights into their mechanism of action and potential therapeutic applications (Mbugua et al., 2020).

Biomass-Derived Solvent Applications

Although not directly involving furan-2-yl(2H-tetrazol-5-yl)methanamine, research on 2-Methyltetrahydrofuran (2-MeTHF) derived from renewable resources like furfural highlights the importance of furan derivatives in developing eco-friendly solvents. 2-MeTHF exhibits properties beneficial for various organic synthesis applications, indicating the broader potential of furan derivatives in sustainable chemistry (Pace et al., 2012).

Propiedades

IUPAC Name |

furan-2-yl(2H-tetrazol-5-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c7-5(4-2-1-3-12-4)6-8-10-11-9-6/h1-3,5H,7H2,(H,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTFAJFZEQRYBSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(C2=NNN=N2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2,5-dichlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B2680664.png)

![Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-5-yl)propyl]carbamate](/img/structure/B2680665.png)

![2-Methoxy-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide](/img/structure/B2680666.png)

![3-(4-ethoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2680667.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(1-methylindazol-5-yl)acetamide;hydrochloride](/img/structure/B2680669.png)

![6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylmethanamine](/img/structure/B2680671.png)

![1-(2-Methoxypyridin-4-yl)-4-[(E)-3-phenylprop-2-enyl]piperazin-2-one](/img/structure/B2680677.png)

![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2680679.png)